molecular formula C10H18N5O12P3 B040791 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate CAS No. 117191-32-9

9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate

Cat. No. B040791
CAS RN: 117191-32-9
M. Wt: 493.2 g/mol
InChI Key: LULDFWDKTKFRNX-UHFFFAOYSA-N
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Description

9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate (HHB-GTP) is a modified nucleotide that has been studied for its potential use in biochemical and physiological research. This nucleotide has unique properties that make it a valuable tool for investigating various cellular processes.

Scientific Research Applications

9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate has been used in a variety of scientific research applications. One of the most significant uses of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate is in the study of RNA editing. RNA editing is a process that involves the modification of RNA molecules after they have been transcribed from DNA. 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate can be used to selectively label RNA molecules that have undergone editing, allowing researchers to study the effects of RNA editing on cellular processes.

Mechanism of Action

9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate is incorporated into RNA molecules during transcription, where it can be used to selectively label edited RNA molecules. The presence of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate in RNA molecules can also affect their stability and function, leading to changes in cellular processes.
Biochemical and Physiological Effects:
9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate has been shown to have a variety of biochemical and physiological effects. For example, 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate can affect the stability of RNA molecules, leading to changes in gene expression. 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate can also affect the activity of RNA-binding proteins, leading to changes in RNA processing and translation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate is its ability to selectively label edited RNA molecules. This makes it a valuable tool for studying RNA editing and its effects on cellular processes. However, 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate has some limitations as well. For example, it can be difficult to synthesize and purify, and it may not be suitable for all types of experiments.

Future Directions

There are many potential future directions for research involving 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate. One area of interest is the study of RNA editing in disease states. By using 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate to selectively label edited RNA molecules, researchers may be able to identify new targets for therapeutic intervention. Another area of interest is the development of new methods for synthesizing and purifying 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate, which could make it more accessible for use in a wider range of experiments.
Conclusion:
9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate is a valuable tool for investigating various cellular processes. Its unique properties make it a valuable tool for studying RNA editing and its effects on cellular processes. While there are some limitations to its use, there are many potential future directions for research involving 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate. With continued research, 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate may become an even more valuable tool for investigating the complex processes that occur within cells.

Synthesis Methods

9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate can be synthesized using a multi-step process that involves the modification of guanosine triphosphate (GTP). The first step involves the protection of the 2’ and 3’ hydroxyl groups of GTP, followed by the selective deprotection of the 2’ hydroxyl group. The resulting intermediate is then reacted with 4-hydroxy-2-(hydroxymethyl)butanal to form the 9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate molecule.

properties

CAS RN

117191-32-9

Product Name

9-(4-Hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate

Molecular Formula

C10H18N5O12P3

Molecular Weight

493.2 g/mol

IUPAC Name

[3-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4-hydroxybutyl] diphosphono phosphate

InChI

InChI=1S/C10H18N5O12P3/c11-10-13-8-7(9(17)14-10)12-5-15(8)3-6(4-16)1-2-25-30(24,26-28(18,19)20)27-29(21,22)23/h5-6,16H,1-4H2,(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)

InChI Key

LULDFWDKTKFRNX-UHFFFAOYSA-N

Isomeric SMILES

C1=NC2=C(N1CC(CCOP(=O)(OP(=O)(O)O)OP(=O)(O)O)CO)NC(=NC2=O)N

SMILES

C1=NC2=C(N1CC(CCOP(=O)(OP(=O)(O)O)OP(=O)(O)O)CO)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1CC(CCOP(=O)(OP(=O)(O)O)OP(=O)(O)O)CO)NC(=NC2=O)N

synonyms

9-(4-hydroxy-2-(hydroxymethyl)butyl)-guanine triphosphate

Origin of Product

United States

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